Product packaging for 1-Tert-butyl-3-ethylthiourea(Cat. No.:CAS No. 14326-97-7)

1-Tert-butyl-3-ethylthiourea

Cat. No.: B1652383
CAS No.: 14326-97-7
M. Wt: 160.28 g/mol
InChI Key: PQNUKVMRFKBOJD-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-ethylthiourea (CAS Registry Number: 14326-97-7 ) is an organic compound with the molecular formula C 7 H 16 N 2 S and a molecular weight of 160.28 g/mol citation:1 . It is a thiourea derivative where one nitrogen substituent is a tert-butyl group and the other is an ethyl group. Synonyms for this compound include N-tert-butyl-N'-ethylthiourea and N-Ethyl-N'-t-butylthioharnstoff citation:1 . The compound is characterized by specific structural identifiers, including the SMILES string S=C(NCC)NC(C)(C)C citation:4 . Its exact mass is 160.10300, and it features a polar surface area (PSA) of 63.19 Ų citation:1 . Calculated physical properties suggest a density of approximately 0.961 g/cm³ and a boiling point of around 212.2°C at 760 mmHg citation:6 . As a specialized thiourea, this compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Thiourea derivatives are frequently explored for their diverse chemical and biological properties. Handling and Usage Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2S B1652383 1-Tert-butyl-3-ethylthiourea CAS No. 14326-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14326-97-7

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

1-tert-butyl-3-ethylthiourea

InChI

InChI=1S/C7H16N2S/c1-5-8-6(10)9-7(2,3)4/h5H2,1-4H3,(H2,8,9,10)

InChI Key

PQNUKVMRFKBOJD-UHFFFAOYSA-N

SMILES

CCNC(=S)NC(C)(C)C

Canonical SMILES

CCNC(=S)NC(C)(C)C

Origin of Product

United States

Overview of Thiourea Derivatives in Contemporary Organic Chemistry

Thiourea (B124793), a structural analog of urea (B33335) where the oxygen atom is replaced by sulfur, forms the backbone of a diverse family of organic compounds known as thiourea derivatives. These compounds are defined by the general formula (R¹R²N)(R³R⁴N)C=S and exist in equilibrium between their thione and thiol tautomeric forms, with the thione form being more prevalent in aqueous solutions. mdpi.com This structural feature is fundamental to their chemical behavior and wide-ranging utility.

In contemporary organic chemistry, thiourea derivatives are recognized as privileged structures. conicet.gov.ar They serve as crucial intermediates and building blocks for the synthesis of various heterocyclic compounds. nih.gov Furthermore, their ability to act as strong hydrogen bond donors, a property that distinguishes them from their urea counterparts, has propelled them to the forefront of organocatalysis. nih.gov Chiral thiourea derivatives are particularly effective as catalysts in a multitude of asymmetric reactions, facilitating the creation of stereospecific products under mild and environmentally friendly conditions. conicet.gov.arnih.govrsc.org

Beyond synthesis and catalysis, the applications of thiourea derivatives extend to medicinal chemistry, where they form the structural core of various therapeutic agents, and to materials science, where they are used as corrosion inhibitors and in the synthesis of nanoparticles. mdpi.comnih.goviucr.org Their capacity to coordinate with a wide range of metal centers also makes them valuable ligands in coordination chemistry. mdpi.comresearchgate.net

Unique Structural Features and Reactivity Potential of 1 Tert Butyl 3 Ethylthiourea

1-Tert-butyl-3-ethylthiourea is an asymmetrically substituted thiourea (B124793), a feature that imparts specific stereoelectronic properties and dictates its reactivity. The molecule's structure consists of a central thiocarbonyl group (C=S) flanked by two nitrogen atoms, each bearing a different alkyl substituent: a bulky tertiary butyl group and a less sterically demanding ethyl group.

The presence of the tert-butyl group introduces significant steric hindrance around one of the nitrogen atoms. This bulkiness can influence the molecule's conformational preferences and its ability to participate in intermolecular interactions, such as hydrogen bonding and metal coordination. In contrast, the ethyl group on the other nitrogen is smaller, creating a differentiated steric and electronic environment across the molecule. This asymmetry is crucial, as the reactivity of substituted thioureas can be tuned by the nature of their substituents. iucr.org The two N-H protons, with differing steric accessibility, can engage in hydrogen bonding, a key feature for applications in organocatalysis and molecular recognition. nih.gov

The reactivity of this compound is centered around the thiocarbonyl group and the adjacent nitrogen atoms. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile and a good ligand for soft metal ions. The nitrogen atoms also possess lone pairs, but their nucleophilicity is modulated by the attached alkyl groups. The molecule can undergo various reactions typical of thioureas, including alkylation, oxidation, and cyclization to form heterocyclic systems. The condensation of substituted thioureas is an efficient method for synthesizing both symmetrical and unsymmetrical derivatives. conicet.gov.ar

Below is a table summarizing the key computed chemical and physical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₆N₂S
Molecular Weight 160.28 g/mol nih.gov
CAS Number 14326-97-7 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 2 nih.gov
Topological Polar Surface Area 56.2 Ų nih.gov

This data is computationally generated by PubChem. nih.gov

Mechanistic Investigations into Reactions Involving 1 Tert Butyl 3 Ethylthiourea and Thiourea Analogues

Elucidation of Reaction Pathways and Intermediates

The oxidation of thioureas can lead to a variety of products depending on the oxidant and reaction conditions. The sulfur atom is typically the initial site of attack. The direct oxidation of thioureas can yield thiourea (B124793) S-oxides (sulfines), but these intermediates are often unstable. nih.gov Overoxidation is common, with computational studies suggesting that the energy barrier to oxidize the thiourea S-oxide is often lower than the barrier for the initial oxidation of the thiourea itself. nih.gov

A detailed pathway has been elucidated for the oxidation of guanylthiourea (B104047), a thiourea analogue, by acidified bromate, a strong oxyhalogen oxidizing agent. researchgate.net This reaction proceeds via a complete desulfurization to yield guanylurea (B105422) and sulfate (B86663). The mechanism involves several key steps:

Initial Oxidation and Cyclization : The thiourea derivative is first oxidized to form a ring-cyclized product, 3,5-diamino-1,2,4-thiadiazole. researchgate.net

Successive Oxidation : This cyclic intermediate is then successively oxidized, likely forming sulfoxide (B87167) and sulfone analogues. researchgate.net

Ring Opening and Desulfurization : The highly oxidized ring system becomes unstable and undergoes hydrolysis, leading to the opening of the ring and the eventual formation of sulfate (SO₄²⁻) and the corresponding urea (B33335) analogue (guanylurea). researchgate.net

The direct reaction of aqueous bromine with guanylthiourea was found to be extremely rapid, with an estimated bimolecular rate constant of at least 7.5 ± 1.2 × 10⁴ M⁻¹ s⁻¹. researchgate.net This highlights the high reactivity of the thiourea moiety towards strong oxidizing agents.

Table 1. Intermediates and Products in the Oxidation of Guanylthiourea by Acidified Bromate.

Thiourea and its derivatives are well-known for their interactions with free radicals, acting both as potent radical scavengers and, under certain conditions, as precursors in radical-generating systems. researchgate.netacs.orgnih.gov

As scavengers, thioureas react readily with highly reactive species like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. researchgate.netnih.gov The reaction of hydroxyl radicals with thiourea in aqueous solution proceeds through the formation of transient intermediates. Pulse radiolysis studies have provided evidence for the formation of OH-adducts and monomeric radical cations, which subsequently lead to dimeric radical cations. These dimeric species are characterized by strong optical absorptions in the 400-450 nm range. researchgate.net Theoretical studies suggest that the primary scavenging mechanism is Hydrogen Atom Transfer (HAT), which is kinetically preferred over Single Electron Transfer (SET). hueuni.edu.vn

Conversely, thioureas can participate in the unprecedented metal-independent generation of hydroxyl radicals when reacted with hydrogen peroxide (H₂O₂). acs.org This contrasts with the classical Fenton reaction, which requires a metal catalyst. The proposed mechanism involves the initial oxidation of thiourea by H₂O₂ to form transient intermediates, formamidinesulfenic acid and subsequently formamidinesulfinic acid. These intermediates can then react with another molecule of H₂O₂ to create hydroperoxyl species, which decompose homolytically to generate the highly reactive hydroxyl radical (•OH). acs.org

Table 2. Key Radical Species in Thiourea Chemistry.

Role of Non-Covalent Interactions in Catalytic Cycles

Thiourea derivatives have emerged as powerful organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.orgharvard.edu Unlike covalent catalysis, this mode of activation relies on weaker, transient interactions to stabilize substrates and transition states, mimicking principles used by enzymes. harvard.edu

The catalytic activity stems from the two N-H protons of the thiourea moiety, which act as a dual hydrogen-bond donor. wikipedia.org This ability allows the catalyst to bind to and activate electrophiles, often through interaction with a carbonyl oxygen or by forming an ion pair with the counteranion of a cationic intermediate. harvard.edumdpi.com This "anion-binding catalysis" is a key strategy for achieving enantioselectivity in reactions involving cationic species. nih.gov

A well-studied example is the enantioselective ring-opening of episulfonium ions with indoles, catalyzed by a chiral thiourea derivative. nih.gov Mechanistic studies revealed that the catalyst accelerates the reaction and controls the stereochemistry by stabilizing the transition state of the major reaction pathway through a network of attractive, non-covalent interactions:

Anion Binding : The thiourea N-H groups form hydrogen bonds with the sulfonate counteranion of the episulfonium ion. nih.gov

Hydrogen Bonding : An additional hydrogen bond may form between the catalyst and the N-H of the indole (B1671886) nucleophile, acting as a general base activation. nih.gov

Cation-π Interaction : An attractive interaction occurs between an aromatic ring on the catalyst and the cationic episulfonium ion. nih.gov

This combination of multiple, cooperative interactions creates a well-defined, chiral environment that effectively differentiates the diastereomeric transition states, leading to high enantioselectivity. harvard.edunih.gov This approach has also been extended to control reactions involving radical intermediates, where even a single hydrogen bond between the catalyst and the radical can induce significant levels of asymmetry. cam.ac.uk

Experimental Techniques for Mechanistic Studies

A variety of experimental and computational techniques are employed to probe the mechanisms of reactions involving thiourea derivatives.

Spectroscopic Monitoring : Spectroscopy is vital for identifying intermediates and tracking reaction progress.

NMR and Mass Spectrometry (MS) are used for the stable characterization of reactants, products, and, in some cases, long-lived intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy can monitor changes in functional groups and probe hydrogen-bonding interactions between a thiourea catalyst and a substrate. iosrjournals.org In situ FTIR has been used to study the electrochemical oxidation of thiourea. nih.gov

UV-Vis Spectroscopy is employed in techniques like pulse radiolysis to detect and characterize transient intermediates, such as the dimeric thiourea radical cation which has a distinct absorbance around 400 nm. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy , often combined with spin-trapping agents, is the primary method for detecting and identifying short-lived free radical intermediates, such as the hydroxyl radicals generated from the thiourea/H₂O₂ system. acs.org

Kinetic Analysis : Studying the rate of a reaction provides crucial information about the reaction mechanism. Kinetic analysis involves monitoring the concentration of reactants or products over time, often using spectrophotometry, to determine the reaction order with respect to each component and calculate rate constants. science.gov This data is used to support or refute proposed mechanistic pathways, as demonstrated in the kinetic investigation of guanylthiourea oxidation by bromate. researchgate.net

Computational Methods : Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for mechanistic investigations. semanticscholar.org DFT allows for the modeling of reaction pathways, the calculation of activation energy barriers for proposed steps, and the determination of the geometries of transition states and intermediates. hueuni.edu.vn These calculations provide a molecular-level picture that complements experimental data, helping to distinguish between competing mechanisms, such as the HAT versus SET pathways in radical scavenging. hueuni.edu.vnsemanticscholar.org

Supramolecular Chemistry and Crystal Engineering with 1 Tert Butyl 3 Ethylthiourea Derivatives

Molecular Recognition Phenomena Involving Thiourea (B124793) Scaffolds

The thiourea moiety is a powerful and well-established functional group in the field of molecular recognition. Its efficacy stems from the two N-H protons, which are excellent hydrogen-bond donors. The acidity of these protons, and thus their hydrogen-bonding strength, can be readily tuned by the electronic nature of the substituents on the nitrogen atoms. In the case of 1-tert-butyl-3-ethylthiourea, the presence of two electron-donating alkyl groups (tert-butyl and ethyl) would render the N-H protons less acidic compared to thioureas bearing electron-withdrawing groups.

This inherent hydrogen-bonding capability allows thiourea scaffolds to act as receptors for a wide variety of anions and neutral molecules. The two N-H groups can form a "chelate" or "bite" interaction with anions that have complementary geometries, such as carboxylates, phosphates, and halides. The binding affinity and selectivity of these interactions are governed by factors including the geometric arrangement of the N-H donors, the steric hindrance imposed by the substituents, and the solvent environment. For this compound, the bulky tert-butyl group would likely play a significant role in dictating the steric accessibility of the binding pocket, potentially influencing its selectivity for different anionic guests.

Design and Synthesis of Synthetic Receptors and Hosts for Anions

The synthesis of thiourea-based receptors is typically straightforward, often involving the reaction of an amine with an isothiocyanate. For this compound, this would involve the reaction of tert-butylamine (B42293) with ethyl isothiocyanate, or ethylamine (B1201723) with tert-butyl isothiocyanate. This synthetic accessibility has made thioureas popular building blocks for more complex receptor designs.

Generally, the design of thiourea-based anion receptors involves several key strategies:

Preorganization: Incorporating the thiourea moiety into a more rigid molecular framework can preorganize the N-H donors for optimal binding, reducing the entropic penalty of complexation.

Multiple Binding Sites: The inclusion of multiple thiourea groups can lead to enhanced binding affinities through cooperative effects.

Signaling Moieties: Attaching chromophores or fluorophores to the thiourea scaffold can allow for the colorimetric or fluorescent sensing of anion binding events.

While no specific anion binding studies for this compound have been reported, it could theoretically serve as a simple, monodentate receptor. Its binding affinities for various anions would likely be modest in polar solvents due to competition from solvent molecules. However, in non-polar environments, it could exhibit measurable interactions.

Formation of Supramolecular Assemblies and Networks

The directional and reliable nature of the hydrogen bonds formed by the thiourea group makes it an excellent motif for directing the self-assembly of molecules into larger, ordered structures.

Self-Assembly Driven by Hydrogen Bonding

In the solid state, thiourea derivatives frequently form well-defined hydrogen-bonded networks. A common motif is the formation of centrosymmetric dimers through N-H···S hydrogen bonds, creating a characteristic eight-membered ring. These dimers can then further assemble into tapes, sheets, or three-dimensional networks through additional hydrogen bonding or other intermolecular interactions. For this compound, the presence of two distinct N-H protons could lead to more complex and less predictable hydrogen-bonding patterns compared to symmetrically substituted thioureas. The steric bulk of the tert-butyl group would also be a critical factor in determining the packing arrangement.

Design of Helical and Other Ordered Supramolecular Structures

The introduction of chirality into thiourea derivatives has been shown to be an effective strategy for the construction of helical supramolecular polymers. While this compound is itself achiral, the principles of supramolecular chirality could be applied by, for example, co-crystallization with a chiral guest molecule. However, there is currently no experimental evidence to suggest that this compound forms helical or other ordered supramolecular structures.

Crystal Structure Analysis and Detailed Intermolecular Interaction Studies

A definitive understanding of the supramolecular behavior of this compound can only be achieved through single-crystal X-ray diffraction analysis. Such an analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, it would reveal the detailed network of intermolecular interactions, including:

N-H···S Hydrogen Bonds: The primary interactions driving the self-assembly of thioureas.

N-H···N Hydrogen Bonds: Possible in certain packing arrangements.

van der Waals Forces: Particularly important given the presence of the bulky and lipophilic tert-butyl and ethyl groups.

Without a published crystal structure, any discussion of the specific intermolecular interactions in this compound remains speculative. The interplay between the hydrogen-bonding capabilities of the thiourea core and the steric demands of the asymmetric alkyl substituents would be of particular interest in determining the final crystal packing.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Modifications of Thiourea (B124793) Derivatives with Observed Reactivity and Selectivity

For a molecule like 1-tert-butyl-3-ethylthiourea, the specific substituents—a bulky tert-butyl group and a smaller ethyl group—play a crucial role in defining its potential reactivity and selectivity. The tert-butyl group, with its significant steric hindrance, can influence the approach of substrates to the catalytically active N-H protons of the thiourea core. This steric bulk can be advantageous in stereoselective reactions where controlling the orientation of reactants is key. rsc.org The ethyl group, being less sterically demanding, provides a degree of asymmetry to the molecule.

The electronic properties of the substituents are also critical. Both the tert-butyl and ethyl groups are electron-donating alkyl groups. These groups increase the electron density on the nitrogen atoms, which in turn affects the acidity of the N-H protons. The hydrogen-bonding ability of the thiourea is a key factor in its catalytic activity, as it interacts with substrates through these N-H bonds. wikipedia.org Modifications that alter the acidity of these protons can significantly impact the catalyst's effectiveness. For instance, replacing the alkyl groups with electron-withdrawing groups would increase the acidity of the N-H protons, potentially leading to stronger substrate binding and enhanced catalytic activity in certain reactions.

A generalized SAR study on a series of thiourea derivatives might involve systematically varying the alkyl and aryl substituents on the nitrogen atoms and observing the effect on a specific chemical transformation. The findings of such a study could be tabulated to illustrate the correlation between structure and activity.

Substituent 1 (R1)Substituent 2 (R2)Observed ReactivityObserved SelectivityKey Structural Feature
tert-ButylEthylModeratePotentially HighSteric bulk and asymmetry
PhenylMethylHighModerateElectronic effects of aryl group
3,5-Bis(trifluoromethyl)phenylHydrogenVery HighHighStrong electron-withdrawing groups
CyclohexylCyclohexylLowLowSymmetrical bulky groups

Development of Predictive Models for Catalytic Efficiency and Specificity

QSAR models are powerful tools for predicting the catalytic efficiency and specificity of compounds like this compound without the need for extensive experimental synthesis and testing. nih.gov These models are built by correlating the biological activity or catalytic performance of a series of compounds with their physicochemical properties, which are quantified using molecular descriptors.

The development of a QSAR model for thiourea-based catalysts would typically involve the following steps:

Data Set Selection: A diverse set of thiourea derivatives with known catalytic activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the data set is calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the catalytic activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For this compound, relevant descriptors would include those that capture its steric bulk (e.g., van der Waals volume), electronic properties (e.g., partial charges on the nitrogen and sulfur atoms), and lipophilicity. A hypothetical QSAR model for the catalytic activity of thiourea derivatives might take the form of an equation like:

Catalytic Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis. Such models can provide valuable insights into the key structural features that govern catalytic performance. scichemj.org

DescriptorDescriptionPotential Impact on Catalytic Activity
LogPOctanol-water partition coefficient (Lipophilicity)Influences solubility and interaction with nonpolar substrates.
Topological Polar Surface Area (TPSA)Surface area of polar atomsRelates to hydrogen bonding capacity.
Van der Waals VolumeMolecular volumeCorrelates with steric hindrance.
HOMO/LUMO EnergiesHighest Occupied/Lowest Unoccupied Molecular Orbital energiesIndicates electronic reactivity.

Application of QSAR in Designing Novel Thiourea-Based Materials and Catalysts

The ultimate goal of QSAR studies is to facilitate the rational design of new molecules with enhanced properties. nih.gov Once a reliable and predictive QSAR model has been developed for a particular application, it can be used to screen virtual libraries of yet-to-be-synthesized thiourea derivatives. This in silico screening can identify promising candidates with high predicted activity, thereby prioritizing synthetic efforts and reducing the time and cost of research and development.

In the context of designing novel materials and catalysts based on the thiourea scaffold, QSAR can guide the selection of optimal substituents to achieve desired properties. For instance, if a QSAR model indicates that high catalytic activity is correlated with a specific range of electronic and steric parameters, new thiourea derivatives can be designed to possess these optimal characteristics.

For a starting scaffold like this compound, a QSAR model could suggest modifications to the tert-butyl or ethyl groups to enhance its performance in a specific catalytic reaction. For example, the model might predict that replacing the ethyl group with a more electron-withdrawing substituent could increase its catalytic efficiency. This predictive capability is invaluable in the iterative process of catalyst development and optimization. The application of these computational tools accelerates the discovery of new and improved thiourea-based materials and catalysts for a wide range of chemical transformations. oulu.fi

Future Research Directions and Emerging Applications for 1 Tert Butyl 3 Ethylthiourea

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of unsymmetrical thioureas like 1-tert-butyl-3-ethylthiourea traditionally relies on the reaction of an isothiocyanate with a primary or secondary amine. nih.govresearchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic protocols that align with the principles of green chemistry.

Key areas of exploration include:

Flow Chemistry: Continuous flow microreactors offer a promising alternative to traditional batch synthesis. amanote.comrsc.org This technology can provide enhanced reaction control, improved safety, and higher yields for the synthesis of thiourea (B124793) derivatives. The development of a flow-based synthesis for this compound could significantly streamline its production, making it more accessible for various applications.

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through electromagnetic milling, represent a significant advance in sustainable synthesis. rsc.org Applying these techniques to the formation of this compound would eliminate the need for potentially hazardous organic solvents, reduce waste, and lower energy consumption.

Catalytic Routes: The use of catalysts, such as erbium(III) triflate, has been shown to promote efficient and eco-friendly transformations in organic synthesis. organic-chemistry.org Research into catalytic methods for the formation of the C-N bonds in this compound from alternative starting materials could provide more atom-economical and environmentally benign synthetic pathways.

A comparative overview of potential synthetic approaches is presented below.

Synthetic Approach Key Advantages Relevance to this compound
Traditional Batch Synthesis Well-established and understood methodology. nih.govCurrent primary method, but with potential for improvement in sustainability.
Flow Microreactors Enhanced process control, scalability, and safety. rsc.orgFuture potential for efficient, on-demand, and safer industrial production.
Mechanochemistry Solvent-free, reduced waste, and potentially novel reactivity. rsc.orgA green chemistry approach to minimize environmental impact during synthesis.
Catalytic Methods High efficiency, reusability of catalysts, and mild reaction conditions. organic-chemistry.orgExploration could lead to novel, more atom-economical synthetic pathways.

Advancement of Thiourea-Based Catalytic Systems for Challenging Transformations

Thiourea derivatives have emerged as powerful organocatalysts, primarily due to their ability to act as hydrogen-bond donors. nih.govresearchgate.net The two N-H protons on the thiourea core can activate electrophiles through hydrogen bonding, facilitating a wide range of chemical reactions. The substituents on the nitrogen atoms play a crucial role in modulating the catalyst's acidity, steric environment, and solubility.

For this compound, future catalytic applications could involve:

Asymmetric Catalysis: By incorporating this thiourea moiety into a chiral scaffold, it could be developed into a bifunctional organocatalyst. rsc.orgrsc.org Such catalysts, which combine a hydrogen-bonding thiourea group with a basic amine site, are highly effective in a variety of asymmetric C-C, C-N, and C-S bond-forming reactions. rsc.org The steric bulk of the tert-butyl group in this compound could be instrumental in creating a well-defined chiral pocket, potentially leading to high levels of enantioselectivity in catalyzed reactions.

Multicomponent Reactions: Thiourea-based organocatalysts are adept at promoting multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form complex products. rsc.orgsemanticscholar.org This aligns with the goals of synthetic efficiency and green chemistry. The specific electronic and steric properties of this compound could be harnessed to develop catalysts for novel MCRs, enabling the rapid construction of diverse molecular libraries.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new catalysts and materials. semanticscholar.org For this compound, advanced computational methodologies are expected to play a pivotal role in unlocking its full potential.

Future research in this area will likely involve:

Density Functional Theory (DFT): DFT calculations can be employed to optimize the geometry of this compound and to compute its frontier molecular orbitals and molecular electrostatic potential. semanticscholar.org This information is crucial for predicting its reactivity, understanding its role in catalysis, and designing derivatives with tailored electronic properties.

Molecular Docking and Dynamics: In the context of designing new enzyme inhibitors or sensors, molecular docking studies can predict the binding interactions between this compound and a target macromolecule. semanticscholar.orgnih.gov This in-silico approach can guide the rational design of more potent and selective derivatives, saving significant time and resources in the experimental discovery phase.

Predictive Catalyst Design: By computationally screening virtual libraries of catalysts based on the this compound framework, researchers can identify promising candidates for specific chemical transformations. This predictive approach can guide synthetic efforts toward the most effective catalyst structures, accelerating the development of new catalytic systems.

Computational Method Application Area Predicted Insight for this compound
Density Functional Theory (DFT) Catalyst Design, Reactivity PredictionElucidation of electronic structure, hydrogen-bonding capability, and reaction mechanisms. semanticscholar.org
Molecular Docking Drug Design, Sensor DevelopmentPrediction of binding modes and affinities to biological targets or analytes. nih.gov
Molecular Dynamics (MD) Materials Science, Supramolecular ChemistrySimulation of the formation and stability of self-assembled structures and functional materials.

Expanded Role in Supramolecular Materials and Functional Assemblies

The thiourea functionality is a powerful building block in the field of crystal engineering and supramolecular chemistry. acs.orgfigshare.com Its ability to form robust and directional hydrogen bonds through the N-H donor and C=S acceptor sites allows for the construction of well-defined one-, two-, and three-dimensional networks.

The future of this compound in this domain lies in:

Crystal Engineering: The interplay between the hydrogen-bonding capabilities of the thiourea core and the steric influence of the tert-butyl and ethyl substituents can be used to direct the self-assembly of molecules into predictable crystalline architectures. acs.orgfigshare.com By systematically studying the crystal structures of this compound and its co-crystals, it may be possible to design new materials with specific topologies and properties, such as porous solids for gas storage or separation.

Functional Assemblies: Thiourea derivatives are known to act as fluorescent sensors for detecting ions like mercury. nih.gov The specific binding interactions, modulated by the substituents, can lead to changes in fluorescence, enabling sensitive and selective detection. Future work could explore the potential of this compound as a chemosensor, where the tert-butyl and ethyl groups are tailored to create a specific binding pocket for target analytes.

Anion Recognition: The strong hydrogen-bond donating ability of the thiourea moiety makes it an excellent candidate for anion recognition and binding. nih.gov This property is fundamental to the design of receptors for various anions, with potential applications in environmental monitoring and biomedical diagnostics. The specific structure of this compound could be exploited to develop receptors with high affinity and selectivity for particular anions.

Q & A

Q. What are the key synthetic pathways for 1-tert-butyl-3-ethylthiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves the reaction of tert-butyl isothiocyanate with ethylamine under controlled pH and temperature. For example:

  • Step 1: Mix tert-butyl isothiocyanate (1 eq) with ethylamine (1.2 eq) in anhydrous dichloromethane at 0–5°C.
  • Step 2: Stir for 12–24 hours under nitrogen atmosphere to prevent oxidation.
  • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

Yield optimization requires precise stoichiometric ratios and inert conditions due to thiourea’s sensitivity to moisture and oxygen. Impurities often arise from incomplete amine coupling or side reactions with solvent residues .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR: Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. The tert-butyl group shows a singlet at ~1.3 ppm (1H^1H), while the ethyl group’s methyl protons appear as a triplet near 1.1 ppm. Thiourea’s NH signals are broadened due to hydrogen bonding (~8–10 ppm) .
  • X-ray Crystallography: Co-crystallize the compound with a resolving agent (e.g., acetic acid) to obtain single crystals. Analyze bond angles and torsion angles to confirm steric effects of the tert-butyl group (C–S bond length: ~1.68 Å; N–C–N angle: ~120°) .

Advanced Research Questions

Q. How does the tert-butyl group in this compound influence its biological activity compared to other alkylthioureas?

Methodological Answer: The tert-butyl group enhances lipophilicity, improving membrane permeability, but may reduce solubility in aqueous media. Comparative studies with analogs (e.g., 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea) show:

  • Anticancer Activity: Tert-butyl derivatives exhibit higher IC50_{50} values in MCF-7 cells (e.g., 12.5 μM vs. 28 μM for ethyl analogs) due to enhanced steric shielding of the thiourea core.
  • Enzyme Inhibition: Molecular docking (e.g., using AutoDock Vina) reveals stronger binding to tyrosine kinase receptors via hydrophobic interactions with the tert-butyl group .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of thiourea derivatives?

Methodological Answer:

  • In Vitro vs. In Vivo Discrepancies: Address species-specific metabolism by conducting parallel assays (e.g., human hepatocyte models vs. rodent studies). For example, this compound may show low cytotoxicity in HepG2 cells (IC50_{50} > 100 μM) but hepatotoxicity in rats due to glutathione depletion .
  • Dose-Response Analysis: Use Hill slope modeling to differentiate threshold effects. Contradictions often arise from non-linear pharmacokinetics at high concentrations .

Methodological Challenges in Stability Studies

Q. How to assess the hydrolytic stability of this compound under physiological conditions?

Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via LC-MS; tert-butyl groups show slower hydrolysis (~5% degradation) compared to methyl analogs (~20%) due to steric hindrance .
  • Kinetic Analysis: Calculate half-life using first-order kinetics. For this compound, t1/2t_{1/2} ≈ 150 hours in plasma .

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